N-Benzyl-L-tyrosine

Description

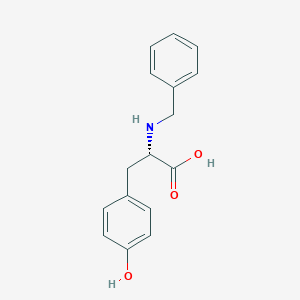

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTPXBXSEMJIDW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75768-66-0 | |

| Record name | N-BENZYL-L-TYROSINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-L-tyrosine: Structure, Properties, and Applications

Abstract: N-Benzyl-L-tyrosine is a synthetic derivative of the naturally occurring amino acid L-tyrosine, characterized by the attachment of a benzyl group to the α-amino nitrogen. This modification imparts unique chemical properties, making it a valuable chiral building block and intermediate in medicinal chemistry and materials science. Unlike its isomers where the benzyl group protects the phenolic hydroxyl (O-Benzyl-L-tyrosine) or where a benzoyl group is present (N-Benzoyl-L-tyrosine), the N-benzyl variant offers a stable yet cleavable secondary amine that influences its reactivity and applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of this compound is to analyze its molecular architecture. The molecule retains the core L-tyrosine scaffold, which consists of a chiral α-carbon, a carboxylic acid group, and a p-hydroxyphenyl side chain. The defining feature is the benzyl group (a phenylmethyl moiety) covalently bonded to the α-amino group, converting the primary amine of the parent amino acid into a secondary amine.

Chemical Structure

Caption: 2D representation of the this compound molecule.

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 75768-66-0 | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| SMILES | C1=CC=C(C=C1)CNC(=O)O | [1][2] |

| InChIKey | WUTPXBXSEMJIDW-HNNXBMFYSA-N | [1][2] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound dictate its handling, reactivity, and analytical detection.

Physicochemical Properties

This table summarizes key computed and experimental properties. Unlike more common tyrosine derivatives, experimental data such as melting point and specific rotation are not widely published for this specific compound.

| Property | Value | Source |

| Molecular Weight | 271.31 g/mol | [1][2] |

| Monoisotopic Mass | 271.12084340 Da | [1][2] |

| XLogP3 | -0.4 | [1][2] |

| Appearance | White to off-white powder (Typical for amino acid derivatives) | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic Protons: Two distinct sets of signals in the ~6.7-7.5 ppm range. The para-substituted ring of the tyrosine moiety will show two doublets, while the monosubstituted benzyl ring will exhibit signals for its five protons.

-

Benzylic Methylene (N-CH₂-Ph): A characteristic singlet or a pair of doublets (if diastereotopic) around 3.7-4.2 ppm.

-

Alpha-Proton (α-CH): A triplet or doublet of doublets in the ~3.5-4.0 ppm region.

-

Beta-Protons (β-CH₂): A pair of diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 2.8-3.2 ppm.

-

Labile Protons: Broad signals for the carboxylic acid (-COOH), phenolic (-OH), and amine (-NH-) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would show 16 distinct signals corresponding to each carbon atom in its unique chemical environment. Notable signals include the carbonyl carbon (~175-180 ppm), the various aromatic carbons (~115-158 ppm), the benzylic methylene carbon (~50-55 ppm), and the α-carbon (~60-65 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:

-

A broad O-H stretch from the carboxylic acid and phenol (~2500-3500 cm⁻¹).

-

An N-H stretch from the secondary amine (~3300-3400 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

-

C=C stretches from the aromatic rings (~1500-1600 cm⁻¹).

-

Synthesis and Reactivity

The synthesis of this compound requires a chemoselective approach to ensure the benzyl group is introduced at the α-amino position without reacting with the phenolic hydroxyl or the carboxylic acid.

Synthetic Strategy: The Rationale for Reductive Amination

Direct alkylation of L-tyrosine with a benzyl halide (e.g., benzyl bromide) is a potential route. However, this method presents significant challenges. The nucleophilicity of the phenolic oxygen is competitive with the amino group, leading to a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products. Furthermore, the secondary amine product can be further alkylated to form a tertiary amine.

A more controlled and widely accepted strategy is reductive amination . This two-step, one-pot process involves:

-

Imine Formation: Reaction of an α-keto acid precursor, 4-hydroxy-phenylpyruvic acid, with benzylamine to form a Schiff base (imine). This reaction is specific to the amine and ketone.

-

Reduction: In-situ reduction of the imine to the corresponding secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are mild enough not to reduce the carboxylic acid.

This causality—forming the C=N bond first before reduction—ensures high selectivity for the desired N-benzyl product.

Representative Synthetic Protocol: Reductive Amination

This protocol is a self-validating system based on established chemical principles for the synthesis of N-alkylated amino acids.

Objective: To synthesize this compound from 4-hydroxy-phenylpyruvic acid and benzylamine.

Materials:

-

4-hydroxy-phenylpyruvic acid

-

Benzylamine

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-phenylpyruvic acid in methanol.

-

Imine Formation: Add 1.1 equivalents of benzylamine to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

-

pH Adjustment & Reduction: Cautiously add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which is optimal for both imine stability and the activity of the reducing agent. Add 1.2 equivalents of sodium cyanoborohydride in portions. Rationale: NaBH₃CN is most effective and selective at a slightly acidic pH and will not reduce the keto acid starting material.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Quenching & Workup: Carefully quench the reaction by adding 1M HCl until gas evolution ceases. This neutralizes excess reducing agent.

-

Purification: a. Concentrate the mixture under reduced pressure to remove the methanol. b. Adjust the pH of the aqueous residue to the isoelectric point of this compound (estimated to be ~pH 6) using 1M NaOH. The product should precipitate out of the solution. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. e. Dry the resulting white solid under vacuum.

-

Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and mass spectrometry.

Reactivity and the N-Benzyl Protecting Group

The N-benzyl group is considered a robust amine protecting group. Its key features include:

-

Stability: It is stable to a wide range of acidic and basic conditions, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[4]

-

Cleavage: The primary method for deprotection is catalytic hydrogenation . Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the C-N bond, releasing the free amine and toluene as a byproduct. This method is clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes or alkynes.

Applications in Research and Drug Development

This compound serves as a specialized building block rather than a common protected amino acid for standard solid-phase peptide synthesis (SPPS), where Boc and Fmoc strategies dominate.[4] Its utility lies in more specialized synthetic applications.

Chiral Building Block in Synthesis

The molecule provides a pre-installed chiral center and a tyrosine side chain, making it a valuable starting material for the synthesis of complex chiral molecules, including alkaloids and pharmaceutical intermediates. The secondary amine can be used as a nucleophile or as a directing group in subsequent transformations.

Role in Peptide Chemistry

While not standard for automated SPPS, this compound can be incorporated into peptides to create N-alkylated peptide backbones. N-alkylation can:

-

Increase Proteolytic Stability: Steric hindrance around the peptide bond can prevent cleavage by proteases.

-

Modulate Conformation: The absence of the N-H bond removes a hydrogen bond donor, altering the secondary structure (e.g., disrupting α-helices or β-sheets).

-

Enhance Cell Permeability: Increased lipophilicity can improve the ability of a peptide to cross cell membranes.

Precursor for Therapeutic Agents and Research Probes

Benzyl-substituted tyrosine derivatives are recognized as important precursors for developing new therapeutic agents and research probes.[5] The N-benzyl group can be a permanent part of a final drug molecule or serve as an intermediate handle for further functionalization before its eventual removal. For example, derivatives have been developed as fluorescent molecular probes for ion sensing.[5]

Experimental Workflow: Logic of Peptide Coupling

The following diagram illustrates the logical steps for incorporating this compound into a growing peptide chain using solution-phase or manual solid-phase synthesis.

Caption: Logical workflow for the coupling of this compound in peptide synthesis.

Conclusion

This compound is a synthetically important amino acid derivative with a distinct profile from its more common isomers. Its value is rooted in the specific properties of the N-benzyl group, which acts as a robust, secondary amine-forming moiety that can be cleaved orthogonally to many other protecting groups. For researchers in drug development, it offers a strategic tool for introducing chirality, creating N-alkylated peptide backbones to enhance stability and bioavailability, and serving as a versatile intermediate for complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the laboratory.

References

-

N-BENZOYL-L-TYROSINE CAS#: 2566-23-6 - ChemicalBook. 6

-

This compound AldrichCPR - Sigma-Aldrich. Link

-

N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR spectrum - ChemicalBook. 7

-

Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. 8

-

This compound | C16H17NO3 | CID 24209771 - PubChem. Link

-

N-Benzoyl-L-tyrosine | C16H15NO4 | CID 151021 - PubChem. Link

-

Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine - PrepChem.com. Link

-

This compound (C16H17NO3) - PubChemLite. Link

-

N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine - TCI Chemicals. Link

-

Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum - ChemicalBook. Link

-

This compound | 75768-66-0 - Benchchem. Link

-

O-Benzyl-L-tyrosine - Chem-Impex. Link

-

Z-O-benzyl-L-tyrosine - Chem-Impex. Link

-

N-Benzoyl- L -tyrosine ethyl ester 3483-82-7 - Sigma-Aldrich. Link

-

Full article: Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Link

-

US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents. Link

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential - Digital Commons @ Michigan Tech. Link

-

O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 - Sigma-Aldrich. Link

-

O-Benzyl-L-tyrosine benzyl ester hydrochloride | 52142-01-5 - J&K Scientific LLC. Link

-

O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine - PubChem. Link

-

O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem - NIH. Link

-

L-Tyrosine benzyl ester - ChemBK. Link

-

Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed. Link

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Link

-

N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. Link

-

Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). Link

-

The Role of Tyrosine Derivatives in Pharmaceutical Synthesis. Link

-

O-Benzyl-L-tyrosine - Creative Peptides. Link

-

l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds - Comptes Rendus de l'Académie des Sciences. Link

-

L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester - the NIST WebBook. Link

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Link

-

O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 - Biosynth. Link

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Link

-

Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum - ChemicalBook. Link

Sources

- 1. This compound | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C16H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. N-BENZOYL-L-TYROSINE CAS#: 2566-23-6 [m.chemicalbook.com]

- 7. N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Selective Synthesis of N-Benzyl-L-tyrosine from L-tyrosine

Executive Summary

N-alkylated amino acids are crucial building blocks in modern drug discovery and peptide science, offering enhanced metabolic stability, conformational constraint, and bioavailability. N-Benzyl-L-tyrosine, in particular, serves as a vital intermediate for synthesizing peptide mimetics, chiral ligands, and complex pharmaceutical agents. However, its synthesis is non-trivial due to the multifunctional nature of the L-tyrosine precursor, which possesses three potentially reactive sites: the α-amino group, the phenolic hydroxyl group, and the carboxylic acid. This guide provides a comprehensive, field-proven methodology for the selective N-benzylation of L-tyrosine via direct reductive amination, a robust and highly selective one-pot strategy. We will explore the underlying chemical principles, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting, ensuring researchers can reliably execute this synthesis while maintaining stereochemical integrity.

Strategic Considerations: The Challenge of Selectivity

The primary challenge in modifying L-tyrosine is achieving site-selectivity. A naive approach using a standard alkylating agent like benzyl bromide under basic conditions would lead to a complex mixture of N-benzylated, O-benzylated, and potentially di-benzylated products, alongside racemization.[1][2] Therefore, a successful synthesis hinges on a strategy that inherently differentiates between the nucleophilic centers of the molecule.

-

α-Amino Group: The primary target for this synthesis. Its nucleophilicity is moderate and highly pH-dependent.

-

Phenolic Hydroxyl Group: Highly susceptible to alkylation (Williamson ether synthesis) under basic conditions.[3] Protecting this group is a common strategy in multi-step syntheses but adds process complexity.[4][5]

-

Carboxylic Acid Group: Can be esterified but is generally less reactive towards alkylation compared to the amine and hydroxyl groups.

Direct reductive amination elegantly overcomes this challenge. This reaction pathway involves the formation of an imine intermediate exclusively between the amino group and an aldehyde (benzaldehyde), followed by its immediate reduction to the secondary amine.[6][7] The mild, weakly acidic conditions required for imine formation and reduction are incompatible with the strong bases needed for O-alkylation, thus ensuring high selectivity for the desired N-alkylation.[8]

Recommended Synthetic Pathway: Direct Reductive Amination

Direct, or "in situ," reductive amination is the method of choice for its operational simplicity, high selectivity, and mild reaction conditions that preserve the chirality of the α-carbon.[6] The reaction combines the amino acid, the aldehyde, and a selective reducing agent in a single pot.

The key to success is the choice of reducing agent. Standard borohydrides like NaBH₄ are unsuitable as they readily reduce the aldehyde precursor.[8] Instead, hydride reagents that are selective for the protonated iminium ion intermediate over the carbonyl group are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this transformation due to their reduced reactivity, which is only effectively unleashed under the acidic pH that favors iminium ion formation.[8][9][10]

Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents:

| Reagent | Formula | M.W. | Amount (10 mmol) | Moles | Purity |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | 1.81 g | 10.0 mmol | ≥99% |

| Benzaldehyde | C₇H₆O | 106.12 | 1.11 g (1.07 mL) | 10.5 mmol (1.05 eq) | ≥99%, ReagentPlus® |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.75 g | 12.0 mmol (1.2 eq) | ≥95% |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| 1M Hydrochloric Acid | HCl (aq) | - | As needed | - | - |

| 1M Sodium Hydroxide | NaOH (aq) | - | As needed | - | - |

Step-by-Step Methodology:

-

Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-tyrosine (1.81 g, 10.0 mmol) and methanol (50 mL). Stir to form a suspension.

-

Imine Formation: Add benzaldehyde (1.07 mL, 10.5 mmol). To the stirring suspension, add glacial acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper). Stir the mixture at room temperature for 1 hour. The suspension may become slightly clearer as the Schiff base/iminium ion forms.

-

Reduction: Cautiously add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the reaction mixture in small portions over 15 minutes. Caution: NaBH₃CN is toxic and may release small amounts of HCN gas upon acidification. Ensure adequate ventilation.

-

Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot (Eluent: 7:3 Hexane:Ethyl Acetate).

-

Quenching and Solvent Removal: Once the reaction is complete, carefully quench any remaining reducing agent by adding ~5 mL of water and stirring for 30 minutes. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Product Isolation: Re-dissolve the resulting crude residue in a minimal amount of 1M NaOH solution (~20 mL). Wash this aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted benzaldehyde and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to the isoelectric point of this compound (approx. pH 5.5-6.0). The white, solid product will precipitate out of the solution.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum at 50°C to a constant weight. A typical yield is 75-85%.

Mechanism of Reductive Amination

The reaction proceeds via a two-step sequence within the same pot.

Caption: Mechanism of N-benzylation via reductive amination.

-

Nucleophilic Attack and Dehydration: The nitrogen atom of the L-tyrosine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by proton transfer and the elimination of a water molecule to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. This step is catalyzed by mild acid.[6]

-

Hydride Reduction: The iminium ion is significantly more electrophilic than the starting aldehyde. The cyanoborohydride anion (BH₃CN⁻) delivers a hydride ion (H⁻) to the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the final N-benzylated product.[8][9]

Product Characterization & Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Test | Expected Result | Purpose |

| Melting Point | Approx. 235-237 °C (decomposes) | Purity assessment and preliminary identification. |

| ¹H NMR | Characteristic peaks for both tyrosine and benzyl moieties. | Structural confirmation. |

| (400 MHz, DMSO-d₆) | δ ~7.2-7.4 (m, 5H, benzyl Ar-H), δ ~7.0 (d, 2H, Tyr Ar-H), δ ~6.7 (d, 2H, Tyr Ar-H), δ ~3.7 (s, 2H, benzyl CH₂), δ ~3.5 (m, 1H, α-CH), δ ~2.8-3.0 (m, 2H, β-CH₂) | |

| Mass Spectrometry | [M+H]⁺ = 272.12 | Confirms molecular weight (C₁₆H₁₇NO₃, M.W. 271.31).[11] |

| FT-IR | Peaks for N-H, O-H, C=O (acid), and aromatic C-H stretches. | Functional group confirmation. |

Troubleshooting and Field Insights

Caption: Troubleshooting decision tree for common synthesis issues.

-

Insight 1: Reagent Quality is Paramount: Benzaldehyde is prone to oxidation to benzoic acid on storage. Using freshly distilled or a newly opened bottle of benzaldehyde is critical to prevent side reactions and ensure high yields. Similarly, sodium cyanoborohydride is moisture-sensitive; use from a freshly opened container stored in a desiccator.

-

Insight 2: The "Salting Out" Effect: If the product is slow to precipitate at its isoelectric point, saturating the aqueous solution with NaCl can decrease the solubility of the zwitterionic product and promote crystallization.

-

Insight 3: Alternative Reducing Agent: If cyanide-containing reagents are a concern, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, albeit milder, alternative.[10] The reaction may require slightly longer times or gentle warming (40°C) to achieve full conversion.

References

-

PrepChem.com . Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Available from: [Link]

-

Chemistry Steps . Reductive Amination. Available from: [Link]

-

Chemeurope.com . Reductive amination. Available from: [Link]

-

Wikipedia . Reductive amination. Available from: [Link]

-

Master Organic Chemistry . Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]

-

ResearchGate . Challenges and development of enantioconvergent N-alkylation of.... Available from: [Link]

-

JoVE . Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023-04-30). Available from: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

-

Digital Commons @ Michigan Tech . A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024-09-01). Available from: [Link]

-

Taylor & Francis Online . Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Available from: [Link]

-

Organic Chemistry Portal . Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

-

Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. Available from: [Link]

-

Nature Communications . Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17). Available from: [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Available from: [Link]

-

ResearchGate . Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]

- Google Patents. US7217835B2 - Production method of O-substituted tyrosine compound.

-

YouTube . Reductive Amination. (2023-03-16). Available from: [Link]

-

PMC - NIH . Purification and Characterization of Two Benzoyl-l-Tyrosine p-Nitroanilide Hydrolases from Etiolated Leaves of Zea mays L. Available from: [Link]

- Google Patents. CN102659619A - Method for synthesis of tyrosine derivative.

-

SciSpace . Amino Acid-Protecting Groups. Available from: [Link]

-

NCBI Bookshelf . Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021-10-06). Available from: [Link]

-

ACS Publications . Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021-01-12). Available from: [Link]

-

ResearchGate . (a) Reaction pathway for the reductive amination with benzaldehyde and.... Available from: [Link]

-

MDPI . Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023-02-17). Available from: [Link]

-

ResearchGate . (a) Possible reaction steps of reductive amination of benzaldehyde and.... Available from: [Link]

-

The Royal Society of Chemistry . Supporting information_OBC_rev1. Available from: [Link]

-

PubChem . This compound. Available from: [Link]

-

ResearchGate . N‐benzylation using benzyl bromide.. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Reductive_amination [chemeurope.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. PubChemLite - this compound (C16H17NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to N-Benzyl-L-tyrosine: From Synthesis to Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzyl-L-tyrosine, a derivative of the amino acid L-tyrosine. This document delves into the compound's discovery and historical context, detailed synthetic methodologies, and its emerging significance in biochemical and pharmaceutical research. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize and innovate with this versatile molecule.

Introduction and Foundational Concepts

This compound, with the chemical formula C16H17NO3, is a synthetic amino acid derivative where a benzyl group is attached to the nitrogen atom of L-tyrosine.[1] This modification significantly alters the parent amino acid's physicochemical properties, such as its lipophilicity and steric bulk, opening avenues for its use as a building block in peptide synthesis and as a scaffold in medicinal chemistry.[2][3] The strategic introduction of the benzyl group can influence molecular interactions, enhance stability, and modulate the biological activity of resulting compounds.[3]

L-tyrosine itself, first discovered in 1846 by German chemist Justus von Liebig in casein from cheese, is a non-essential amino acid in humans and a precursor to several key neurotransmitters and hormones.[4][5] The modification of this fundamental biological molecule through N-benzylation represents a classic strategy in medicinal chemistry to explore new chemical space and therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 75768-66-0 | [1] |

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls within the broader and well-established field of N-substituted amino acid chemistry. The logical and straightforward synthesis via reductive amination suggests that its preparation was likely achieved as a fundamental exploration of amino acid derivatization rather than a landmark discovery in itself. The historical context is therefore best understood through the development of synthetic methods for N-alkylation of amino acids.

Synthetic Methodologies: A Detailed Exploration

The primary and most efficient method for the synthesis of this compound is through the reductive amination of L-tyrosine with benzaldehyde. This versatile reaction forms a C-N bond in a two-step, one-pot process.

The Chemistry of Reductive Amination

Reductive amination involves the reaction of a carbonyl group (in this case, benzaldehyde) with an amine (L-tyrosine) to form an intermediate imine (a Schiff base), which is then reduced to the corresponding amine (this compound).

Causality Behind Experimental Choices: The choice of a one-pot reductive amination is driven by efficiency and the often-unstable nature of the intermediate imine, which is reduced in situ. The selection of the reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose.

Caption: Reductive Amination Workflow for this compound Synthesis.

Detailed Experimental Protocol for Reductive Amination

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

L-Tyrosine

-

Benzaldehyde

-

Methanol

-

Sodium Borohydride (NaBH4)

-

Distilled Water

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a minimal amount of 1M sodium hydroxide solution, then dilute with methanol.

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.1 equivalents).

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of distilled water. Acidify the mixture to a pH of approximately 2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Neutralization and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6) using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Biological Activity and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery, particularly in the realm of metabolic diseases.

N-Boc-L-tyrosine Derivatives as Antidiabetic Agents

Recent research has focused on N-Boc-L-tyrosine-based analogs as potential treatments for type 2 diabetes.[6][7] These compounds have been shown to act as dual activators of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B).[6][7]

-

PPARα and PPARγ Activation: PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity, while PPARα activation is primarily involved in lipid metabolism. Dual activation is a sought-after therapeutic strategy for managing the multifaceted nature of type 2 diabetes.[6]

-

PTP-1B Inhibition: PTP-1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a key target for antidiabetic drugs.[6]

In a notable study, synthesized N-Boc-L-tyrosine derivatives demonstrated significant in vitro and in vivo antidiabetic effects.[6][7] Treatment of adipocytes with these compounds led to increased mRNA expression of PPARγ and GLUT-4 (a glucose transporter).[6][7] Furthermore, these compounds were found to be orally active in a murine model of hyperglycemia, leading to a decrease in blood glucose concentrations.[6][7]

Sources

A Comprehensive Technical Guide to N-Benzyl-L-tyrosine

Abstract

N-Benzyl-L-tyrosine is a derivative of the proteinogenic amino acid L-tyrosine, characterized by the substitution of a benzyl group on the α-amino group. This modification imparts unique physicochemical properties, positioning it as a valuable building block in synthetic organic chemistry and drug discovery. This guide provides an in-depth analysis of this compound, covering its core chemical identity, synthesis methodologies, potential applications, and a comparative perspective with its constitutional isomer, O-Benzyl-L-tyrosine. While less ubiquitous in literature than its O-substituted counterpart, understanding the nuances of this compound is critical for its effective utilization in the design of novel peptides, peptidomimetics, and other bioactive molecules.

Core Molecular Identity

This compound, systematically named (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid, is an unnatural amino acid. The introduction of the benzyl group to the nitrogen atom fundamentally alters the polarity, steric hindrance, and reactivity of the amino group compared to the parent L-tyrosine molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 75768-66-0 | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [2] |

| Molecular Weight | 271.31 g/mol | [2] |

| Monoisotopic Mass | 271.12084340 Da | [2] |

| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [2] |

| SMILES | C1=CC=C(C=C1)CNC(=O)O | [2][3] |

| InChIKey | WUTPXBXSEMJIDW-HNNXBMFYSA-N | [2][3] |

| Predicted XlogP | -0.4 | [2] |

| Predicted CCS ([M+H]⁺) | 162.3 Ų | [3] |

Structural Distinction: N- vs. O-Benzylation

It is critical to distinguish this compound from its widely used isomer, O-Benzyl-L-tyrosine (CAS Number: 16652-64-5).[4][5][6] In the O-benzyl isomer, the benzyl group protects the phenolic hydroxyl group of the tyrosine side chain.[4][5][6] This difference in connectivity dictates the synthetic utility of each molecule. O-Benzyl-L-tyrosine is extensively used in solid-phase peptide synthesis (SPPS) where the α-amino group must be free for peptide bond formation, while the side chain requires protection to prevent unwanted reactions.[6] Conversely, this compound has a protected amino group and a free phenolic hydroxyl, making it suitable for synthetic routes where side-chain modification is desired or where the N-benzyl group itself is a key pharmacophoric feature.

Caption: Isomeric relationship of N- and O-Benzyl-L-tyrosine.

Synthesis and Methodologies

The synthesis of this compound is not as extensively documented as that of its O-benzyl isomer or other N-protected tyrosine derivatives like N-Boc or N-Cbz-L-tyrosine.[7][8] However, its synthesis can be reliably achieved through standard organic chemistry transformations, primarily reductive amination.

Primary Synthetic Route: Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents the most logical and direct approach to synthesizing this compound. The process involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction.

Workflow:

-

Imine Formation: L-tyrosine reacts with benzaldehyde in a suitable solvent. The amino group of L-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is typically followed by dehydration to form the corresponding imine. This step is often catalyzed by mild acid.

-

Reduction: The resulting imine is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity for the protonated imine over the carbonyl starting material.

Caption: General workflow for Reductive Amination synthesis.

Experimental Protocol (Exemplary)

The following is a generalized, field-proven protocol based on standard reductive amination procedures.[9] Researchers must optimize conditions such as solvent, pH, temperature, and reaction time for their specific setup.

Materials:

-

L-Tyrosine

-

Benzaldehyde

-

Methanol (or other suitable solvent)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Acetic Acid (to adjust pH)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

Dissolution: Suspend L-Tyrosine (1.0 eq) in methanol.

-

Aldehyde Addition: Add Benzaldehyde (1.0-1.2 eq) to the suspension.

-

pH Adjustment: Adjust the pH of the mixture to approximately 5-6 using glacial acetic acid. This is crucial for promoting imine formation while ensuring the reducing agent remains effective.

-

Reduction: Add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the stirring mixture. The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.

-

Quenching & Workup: Carefully quench the reaction by adding water. Acidify the mixture with HCl to pH ~2 to decompose any remaining reducing agent.

-

Purification: Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and other organic impurities. Adjust the pH of the aqueous layer to the isoelectric point of this compound (estimated to be near neutral) using a base (e.g., NaOH) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Causality and Self-Validation:

-

Why pH 5-6? This pH range is a compromise. It is acidic enough to catalyze the dehydration step of imine formation but not so acidic as to significantly protonate the starting amine, which would render it non-nucleophilic.

-

Why selective reducing agents? Agents like NaBH₃CN and STAB are milder than NaBH₄ and will preferentially reduce the protonated imine over the aldehyde, minimizing the side reaction of reducing benzaldehyde to benzyl alcohol.[9]

-

Protocol Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. Chiral HPLC can be used to confirm that no racemization has occurred at the α-carbon.

Applications in Research and Development

While specific, large-scale applications of this compound are not as prevalent in the literature as for O-Benzyl-L-tyrosine, its structure lends itself to several key areas in drug discovery and chemical biology.

Building Block for Peptidomimetics and Novel Ligands

The primary utility of this compound is as a scaffold in synthetic chemistry.[1] The presence of three distinct functional groups—the secondary amine, the carboxylic acid, and the phenolic hydroxyl—allows for orthogonal chemical modifications.

-

Peptide Modification: It can be incorporated into peptide sequences where N-alkylation is desired to increase resistance to enzymatic degradation by peptidases or to modulate receptor binding affinity.

-

Ligand Synthesis: The N-benzyl group itself can be a key part of a pharmacophore, participating in hydrophobic or π-stacking interactions within a target protein's binding pocket. The free phenolic hydroxyl can be used as a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR).[7]

Precursor for Heterocyclic Scaffolds

The inherent structure of this compound makes it a suitable precursor for the synthesis of more complex heterocyclic systems, such as piperazines and related structures, which are common motifs in centrally active pharmaceutical agents.[10]

Research Probes

Benzyl-substituted tyrosine derivatives are recognized as valuable precursors for creating research probes.[1] For instance, by modifying the benzyl or phenyl rings with fluorophores or other reporter groups, this compound can be converted into molecular probes to study biological systems, such as ion sensing.[1]

Conclusion

This compound is a specialized amino acid derivative with significant potential for researchers in organic synthesis and medicinal chemistry. Its core value lies in its unique trifunctional scaffold, which is distinct from its more common O-benzyl isomer. While detailed biological studies or large-scale applications are not yet widely reported, its utility as a versatile building block for constructing complex molecules, peptidomimetics, and research probes is clear. The synthetic accessibility via reductive amination provides a straightforward entry point for its incorporation into discovery programs. As the demand for novel chemical diversity in drug development continues to grow, molecules like this compound offer a valuable tool for expanding the synthetic chemist's toolbox.

References

-

Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C16H17NO3). University of Luxembourg. Retrieved from: [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from: [Link]

-

PubChem. (n.d.). O-benzyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C16H17NO3) [pubchemlite.lcsb.uni.lu]

- 4. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-L-tyrosine

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-Benzyl-L-tyrosine, a key derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical understanding and practical, field-proven methodologies for its characterization.

Introduction: The Significance of this compound in Scientific Research

This compound, a derivative of the natural amino acid tyrosine, holds a significant position in biochemical and pharmaceutical research.[1][2] Its structural modification, the introduction of a benzyl group to the alpha-amino group, alters the molecule's physicochemical properties, enhancing its utility in various applications.[1] These modified amino acids are instrumental in the synthesis of novel peptides, the investigation of metabolic pathways, and the development of new therapeutic agents and research probes.[1][2][3] Understanding the solubility and stability of this compound is paramount for its effective application, from ensuring its bioavailability in drug formulations to maintaining its integrity in experimental assays.[1]

This guide will provide an in-depth analysis of the factors governing the solubility of this compound and its degradation pathways under various stress conditions. Furthermore, it will equip the reader with detailed, validated protocols for the empirical determination of these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for any scientific investigation.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [4] |

| Molecular Formula | C16H17NO3 | [4] |

| Molecular Weight | 271.31 g/mol | [4] |

| CAS Number | 75768-66-0 | [4] |

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound, its solubility is influenced by its zwitterionic nature, the presence of both hydrophobic (benzyl and phenyl groups) and hydrophilic (carboxyl and hydroxyl groups) moieties, and the properties of the solvent system.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property, with the following being key influencers:

-

pH: As an amino acid derivative, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its solubility is therefore highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum aqueous solubility. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced solubility.

-

Solvent Polarity: The presence of the non-polar benzyl and phenyl groups imparts significant hydrophobic character to the molecule. Consequently, this compound is expected to exhibit limited solubility in water but greater solubility in organic solvents or aqueous-organic mixtures.[5][6] For the parent compound, L-tyrosine, solubility in neat organic solvents follows the general trend: DMSO > methanol > ethanol > n-propanol.[5] The addition of the hydrophobic benzyl group to the amino group in this compound would likely further decrease its aqueous solubility while potentially increasing its solubility in organic solvents compared to L-tyrosine.

-

Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this effect is dependent on the specific solute-solvent system.

-

Crystal Form: The crystalline structure of the solid this compound can impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.

Predicted Solubility

| Solvent System | Predicted Solubility of this compound | Rationale |

| Water (neutral pH) | Low | The hydrophobic benzyl group is expected to significantly decrease aqueous solubility compared to L-tyrosine (0.45 mg/mL). |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to High | Protonation of the amino group will lead to salt formation and increased solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | Moderate to High | Deprotonation of the carboxylic acid and phenolic hydroxyl groups will result in salt formation and increased solubility. |

| Methanol | Soluble | N-Benzyloxycarbonyl-L-tyrosine, a related compound, is soluble in methanol.[7] It is anticipated that this compound will also be soluble. |

| Ethanol | Moderately Soluble | L-tyrosine has lower solubility in ethanol compared to methanol.[5] A similar trend is expected for this compound. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. L-tyrosine exhibits its highest solubility in DMSO among common organic solvents.[5] |

Section 2: Stability and Degradation of this compound

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products that may arise during manufacturing, formulation, and storage. Forced degradation studies are essential to identify these potential degradation pathways.[8][9]

Potential Degradation Pathways

Based on the structure of this compound and the known degradation pathways of tyrosine and related compounds, the following degradation mechanisms are plausible under stress conditions:

-

Hydrolysis: Under strongly acidic or basic conditions, the peptide bond is not present, but other hydrolytic degradation is less likely for the core structure.

-

Oxidation: The phenolic ring of the tyrosine moiety is susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or certain metal ions.[10][11] This can lead to the formation of hydroxylated derivatives, such as 3,4-dihydroxy-phenylalanine (DOPA) analogues, and potentially further oxidation to quinone-type structures.[10][11] The presence of the benzyl group may influence the rate and products of oxidation.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions. The aromatic rings in both the tyrosine and benzyl moieties are chromophores that can absorb light energy, potentially leading to radical-mediated degradation pathways.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway for amino acids.[12] The N-benzyl bond could also be susceptible to cleavage at high temperatures. For tyrosine, heating above 300°C can lead to the formation of phenol-like compounds.[12]

The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidation, a common degradation route for tyrosine derivatives.

Section 3: Experimental Protocols

To provide actionable guidance for researchers, this section details step-by-step protocols for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic assays. The kinetic assay is a high-throughput method suitable for early-stage drug discovery, while the thermodynamic assay provides the equilibrium solubility, which is more relevant for later-stage development.[13][14]

This protocol is adapted from standard high-throughput screening methodologies.[15][16]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Assay Plates:

-

Dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.

-

Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final concentration of 100 µM with 1% DMSO.

-

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis: Analyze the plate using a nephelometer to detect precipitation (light scattering). The highest concentration that does not show precipitation is reported as the kinetic solubility. Alternatively, the samples can be filtered, and the concentration of the filtrate can be determined by HPLC-UV.[13]

The following diagram illustrates the workflow for a kinetic solubility assay.

This protocol is based on the shake-flask method, which is considered the gold standard for equilibrium solubility determination.[17][18][19]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.[18][19]

Stability Assessment: Forced Degradation Study Protocol

A forced degradation study is performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[8][9][20] The target degradation is typically 5-20%.[9][21]

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).[21]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[21]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[21]

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.[21]

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.[21]

-

Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Analytical Method: Stability-Indicating HPLC-UV

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm and 275 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the forced degradation study, ensuring that all degradation products are resolved from the parent peak.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, critical parameters for its successful application in research and development. While specific experimental data for this compound is limited, this guide has offered a scientifically grounded framework for predicting its behavior and has provided detailed, practical protocols for its empirical determination. By understanding the factors that influence its solubility and the potential pathways of its degradation, researchers can optimize its use in various applications, from chemical synthesis to biological assays. The provided experimental workflows serve as a robust starting point for establishing the physicochemical profile of this compound, ensuring data integrity and facilitating the advancement of scientific discovery.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. 2023 Aug 3. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2022 Dec 9. Available from: [Link]

-

Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. 2023 Jul 24. Available from: [Link]

-

Di, L. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

SIELC Technologies. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

- He, Q., Cong, Y., Yin, J., & Zhao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]

-

INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Available from: [Link]

- Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 44(1), 1-14.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Tyrosine. Available from: [Link]

-

ResearchGate. Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Available from: [Link]

-

ResearchGate. Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF. Available from: [Link]

-

Semantic Scholar. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Available from: [Link]

-

Agricultural and Biological Chemistry. Thermal Degradation of Aromatic Amino Acids. Available from: [Link]

-

PubChemLite. This compound (C16H17NO3). Available from: [Link]

-

ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. O-benzyl-L-tyrosine. Available from: [Link]

-

PubChem. N-Benzoyl-L-tyrosine. Available from: [Link]

-

PubMed. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. Available from: [Link]

-

Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Available from: [Link]

-

ResearchGate. Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed | Request PDF. Available from: [Link]

-

PubMed. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Semantic Scholar [semanticscholar.org]

- 7. N-Benzyloxycarbonyl-L-tyrosine | 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sgs.com [sgs.com]

- 10. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. evotec.com [evotec.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

N-Benzyl-L-tyrosine and its role as a phenylalanine derivative

An In-depth Technical Guide to N-Benzyl-L-tyrosine: A Phenylalanine Analogue in Biochemical Research and Drug Discovery

Abstract

This compound is a synthetic derivative of the amino acid L-tyrosine, characterized by the substitution of a benzyl group onto the alpha-amino group. This modification significantly alters the molecule's physicochemical properties, transforming it from a simple metabolic building block into a compound of interest for drug development and biochemical research. As a structural analogue of L-phenylalanine, this compound holds potential as a modulator of the phenylalanine metabolic pathway. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, biochemical rationale, and potential applications, with detailed protocols for its preparation and biological evaluation.

Introduction: The Rationale for Amino Acid Derivatization

In modern drug discovery, native amino acids and peptides often face limitations as therapeutic agents due to poor metabolic stability, low membrane permeability, and rapid clearance.[][2] The strategic modification of amino acid structures is a cornerstone of medicinal chemistry, aimed at overcoming these hurdles.[3][4] Techniques such as N-alkylation (including N-methylation and N-benzylation) are employed to enhance pharmacokinetic profiles.[2][4] N-alkylation can increase lipophilicity, improve bioavailability, and confer resistance to enzymatic degradation by proteases.[2][4]

This compound (Figure 1) is a member of this class of modified amino acids. It is an isomer of O-Benzyl-L-tyrosine, a common protecting group in peptide synthesis, but its distinct N-substitution imparts a different set of biological possibilities.[5] Structurally, it is L-tyrosine, but with the addition of the benzyl group, it closely mimics L-phenylalanine, the natural precursor to L-tyrosine. This structural analogy is the foundation of its potential role as a competitive inhibitor or modulator of enzymes involved in phenylalanine metabolism, most notably Phenylalanine Hydroxylase (PAH).[6][7]

Physicochemical and Structural Properties

The introduction of the benzyl group imparts a significant increase in hydrophobicity compared to native L-tyrosine. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [8] |

| Molecular Formula | C₁₆H₁₇NO₃ | [8] |

| Molecular Weight | 271.31 g/mol | [8] |

| CAS Number | 75768-66-0 | [8] |

| Predicted XlogP | -0.4 | [9] |

| Appearance | White to off-white powder (Typical) | [5] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)O | [9] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic chemistry routes. Reductive amination is a common and effective method. This approach involves the reaction of L-tyrosine with benzaldehyde to form a Schiff base intermediate, which is then reduced to the final N-benzylated product.

Detailed Synthesis Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound.

Causality and Experimental Rationale:

-

Step 1: L-tyrosine is dissolved in an alkaline aqueous solution to deprotonate the carboxylic acid and improve solubility.

-

Step 2: The addition of benzaldehyde initiates the formation of a Schiff base (imine) with the primary amino group of tyrosine. This reaction is reversible.

-

Step 3: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the imine C=N bond to a C-N single bond without affecting the aromatic rings or the carboxylic acid. It is added portion-wise to control the exothermic reaction and prevent side reactions.

-

Step 4: The reaction is acidified to a pH near the isoelectric point of this compound. This neutralizes the phenoxide and carboxylate groups, causing the product to precipitate out of the solution due to its reduced water solubility.

-

Step 5 & 6: Filtration, washing, and drying are standard purification steps to isolate the solid product and remove residual salts and impurities.

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of L-tyrosine in 50 mL of 1M Sodium Hydroxide (NaOH) solution with stirring until a clear solution is obtained.

-

Schiff Base Formation: Add 3.2 mL of benzaldehyde to the solution. Stir the mixture vigorously at room temperature for 1 hour. The solution may become cloudy.

-

Reduction: Cool the flask in an ice bath. Slowly add 1.5 g of sodium borohydride (NaBH₄) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Precipitation: Cool the reaction mixture in an ice bath again. Slowly and carefully acidify the mixture by adding 2M Hydrochloric Acid (HCl) dropwise with constant stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 6-7. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and weight. Purity can be assessed by HPLC.

Biochemical Role and Mechanism of Action

The primary biochemical interest in this compound stems from its structural similarity to L-phenylalanine. This positions it as a potential competitive inhibitor of Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in the metabolic pathway that converts L-phenylalanine to L-tyrosine.[6][7]

The Phenylalanine Hydroxylase Pathway

PAH is a critical liver enzyme responsible for metabolizing excess dietary phenylalanine.[6] Its dysfunction leads to the genetic disorder Phenylketonuria (PKU), characterized by high levels of phenylalanine in the blood and brain.[10] Therefore, inhibitors of PAH are valuable research tools for studying this pathway and have potential therapeutic implications.[7]

Caption: Potential inhibition of the Phenylalanine Hydroxylase (PAH) pathway by this compound.

As a competitive inhibitor, this compound would be hypothesized to bind to the active site of PAH, preventing the binding of the natural substrate, L-phenylalanine. The benzyl group mimics the phenyl side chain of phenylalanine, while the core L-tyrosine structure provides the necessary amino acid backbone for recognition at the active site.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for several research applications:

-

Enzyme Inhibition Studies: It can be used as a tool compound to probe the active site of Phenylalanine Hydroxylase and other related enzymes.[7][11]

-

PKU Research: By inhibiting PAH, it can be used in cellular or animal models to mimic the biochemical phenotype of Phenylketonuria, aiding in the study of the disease's pathophysiology.[10]

-

Drug Discovery Scaffold: The N-benzyl-tyrosine scaffold can serve as a starting point for the development of more potent and selective enzyme inhibitors or receptor modulators. For example, derivatives of N-phenyl-tyrosine have been investigated as agonists for the PPARgamma receptor, indicating that this class of compounds has broader biological activity.[12]

-

Peptide Modification: Incorporation of N-benzylated amino acids into peptides can increase their stability and receptor selectivity, offering a strategy for developing novel peptide-based therapeutics.[][4]

Experimental Protocol: In Vitro PAH Inhibition Assay

To validate the hypothesis that this compound acts as a PAH inhibitor, a direct enzyme activity assay is required. This protocol outlines a standard method for measuring PAH activity and its inhibition.

Workflow Diagram:

Caption: Workflow for an in vitro Phenylalanine Hydroxylase (PAH) enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM HEPES buffer, pH 7.4.

-

Enzyme: Reconstitute recombinant human Phenylalanine Hydroxylase (PAH) in Assay Buffer to a working concentration of 50 µg/mL.

-

Substrate: Prepare a 10 mM stock solution of L-phenylalanine in Assay Buffer.

-

Cofactor: Prepare a 5 mM stock solution of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) in Assay Buffer.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 50 µL of Assay Buffer.

-

Add 2 µL of the this compound dilution (or DMSO for the control).

-

Add 10 µL of the PAH enzyme solution.

-

Add 10 µL of the BH₄ cofactor solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding 28 µL of the L-phenylalanine substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 10 µL of 10% Trichloroacetic Acid (TCA).

-

-

Detection and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Quantify the amount of L-tyrosine produced using a validated HPLC method with fluorescence or UV detection.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions